(E)-N-hydroxy-2-oxopropanimidoyl cyanide

Description

Overview and Significance in Organic Chemistry

(E)-N-Hydroxy-2-oxopropanimidoyl cyanide is a specialized organonitrile compound that has emerged as a critical reagent in synthetic organic chemistry due to its role as a latent cyanide transfer agent . Unlike traditional cyanide sources such as cyanogen halides (e.g., CNBr, CNCl), which are highly toxic and volatile, this compound provides a safer and more controllable means of introducing cyanide groups into target molecules. Its significance lies in its ability to facilitate the synthesis of thiocyanates (R-SCN) and cyanamides (R-NH-CN) through a deacetylative cyanation mechanism, bypassing the hazards associated with direct cyanide handling.

The compound’s utility is exemplified in reactions with nucleophiles like thiols and secondary amines. For example, thiols react with this compound to form thiocyanates, while secondary amines yield cyanamides. This reactivity profile positions it as a versatile tool for constructing C–S and C–N bonds in pharmaceuticals, agrochemicals, and materials science.

Nomenclature and Structural Classification

The systematic IUPAC name for this compound is This compound , reflecting its core structural features:

- An imidoyl group (R–C=N–O–H) with an E-configuration around the C=N bond.

- A cyanide substituent (–C≡N) at the imidoyl carbon.

- A keto group (–C=O) adjacent to the imine functionality.

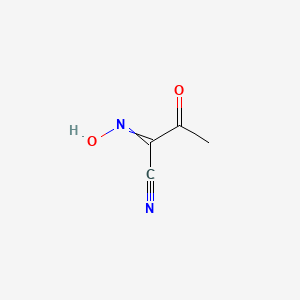

Structural formula :

$$

\text{HO–N=C(C≡N)–C(=O)–CH}_3

$$

The E-configuration ensures optimal electronic and steric alignment for nucleophilic attack, a critical factor in its reactivity. The compound belongs to the broader class of N-hydroxyimidoyl cyanides , which are characterized by their ability to undergo controlled C–C bond cleavage to release cyanide ions under mild conditions.

Table 1: Structural comparison with related cyanide transfer agents

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| Cyanogen bromide (CNBr) | –Br, –C≡N | Direct electrophilic cyanation; highly toxic |

| N-Hydroxyphthalimide | –N–O–, cyclic imide | Radical initiation; non-cyanogenic |

| This compound | –N–O–, –C≡N, –C=O | Latent cyanide transfer; safer handling |

Historical Development of Latent Cyanide Transfer Agents

The evolution of cyanide transfer reagents has been driven by the need to mitigate the risks of traditional cyanide sources. Key milestones include:

- Early 20th century : Reliance on cyanogen halides (CNBr, CNCl) for cyanation, despite their acute toxicity and volatility.

- 1980s–2000s : Introduction of metal-cyanide complexes (e.g., KCN, Zn(CN)₂) and silylated cyanides (e.g., TMSCN) for nucleophilic cyanation.

- 2010s : Development of electrophilic cyanating agents (e.g., hypervalent iodine reagents) to enable C–H cyanation.

- 2020s : Emergence of latent cyanide transfer agents like this compound, which decouple cyanide release from reaction conditions, enhancing safety and selectivity.

The 2024 report by Kim and Lim marked a breakthrough, demonstrating that this compound could be synthesized via a two-step process from N-hydroxy-2-oxopropanimidoyl chloride and subsequently used to generate thiocyanates and cyanamides in high yields. This innovation addressed longstanding challenges in handling gaseous HCN and cyanide salts, positioning the compound as a cornerstone of modern green chemistry methodologies.

Mechanistic Insight:

The compound operates through a deacetylative cleavage mechanism:

- Nucleophilic attack : Thiols or amines react with the imidoyl chloride precursor.

- Cyanide transfer : Diethylaminosulfur trifluoride (DAST) induces C–C bond cleavage, releasing the cyanide group. $$ \text{R–SH + Cl–C(=N–O–)–C(=O)–CH}_3 \rightarrow \text{R–S–C≡N + byproducts} $$ This mechanism avoids free cyanide intermediates, significantly reducing toxicity risks.

Properties

IUPAC Name |

2-hydroxyimino-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c1-3(7)4(2-5)6-8/h8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOHWQFPTDAXJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=NO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724135 | |

| Record name | 2-(Hydroxyimino)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69316-38-7 | |

| Record name | 2-(Hydroxyimino)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of (E)-2-oxopropanal oxime

- Reagents and Conditions:

- KOH (5.15 g, 91.7 mmol) dissolved in water (50 mL), stirred at room temperature for 10-15 minutes, then cooled to 0 °C.

- Ethyl acetoacetate (10 mL, 79.1 mmol) added dropwise.

- Stirred at 25 °C for 12 hours.

- Cooled to 10 °C; sodium nitrite (6.38 g, 92.5 mmol) added portion-wise.

- After 2 hours, aqueous sulfuric acid (2.53 mL, 47.4 mmol in 10 mL water) added maintaining 0 °C.

- Stirred for 1 hour at room temperature.

- Workup:

- Extracted with ethyl acetate (6 × 100 mL).

- Organic phase dried over MgSO4, filtered, concentrated.

- Yield and Characteristics:

- (E)-2-oxopropanal oxime obtained as a white solid.

- Yield: 5.87 g, 67.4 mmol, 88% yield.

Step 2: Chlorination to N-hydroxy-2-oxopropanimidoyl chloride

- Reagents and Conditions:

- (E)-2-oxopropanal oxime (3.13 g, 35.9 mmol) dissolved in chloroform (120 mL) with catalytic pyridine (0.23 mL, 2.9 mmol).

- Stirred at 50 °C.

- N-chlorosuccinimide (NCS) (5.76 g, 43.1 mmol) added stepwise.

- Stirred for 2 hours at 50 °C; reaction monitored by TLC.

- Workup:

- Quenched with ice water (200 mL).

- Extracted with diethyl ether (250 mL).

- Washed with ice water (3 × 200 mL).

- Dried over MgSO4, filtered, concentrated.

- Recrystallized from hexane:ethyl acetate (20:1).

- Yield and Characteristics:

- N-hydroxy-2-oxopropanimidoyl chloride obtained as a white solid.

- Yield: 2.86 g, 66%.

Conversion to this compound

The chlorinated intermediate can be further transformed to cyanide derivatives or used directly as a cyanide transfer reagent in cyanation reactions. A representative procedure involves reaction with nucleophiles such as thiols or amines in the presence of bases like triethylamine, followed by treatment with fluorinating agents such as (diethylamino)sulfur trifluoride (DAST) to afford cyanide-containing products.

Experimental Data Summary

| Step | Compound | Reagents/Conditions | Yield (%) | Physical State | Key Analytical Data |

|---|---|---|---|---|---|

| 1 | (E)-2-oxopropanal oxime | KOH, ethyl acetoacetate, NaNO2, H2SO4, extraction | 88 | White solid | 1H NMR, 13C NMR, consistent with literature |

| 2 | N-hydroxy-2-oxopropanimidoyl chloride | NCS, pyridine, CHCl3, recrystallization | 66 | White solid | 1H NMR (δ 8.80, 2.51), 13C NMR (δ 189.1, 140.5, 26.0) |

Research Findings and Notes

- The synthetic route is notable for avoiding the use of toxic cyanogen halides, employing instead a latent cyanide transfer reagent that is more manageable and safer to handle.

- The method is scalable and operationally simple, suitable for installation of the cyanide functionality onto various nucleophiles.

- The chlorination step using N-chlorosuccinimide is critical for introducing the reactive imidoyl chloride moiety.

- The intermediate N-hydroxy-2-oxopropanimidoyl chloride exhibits characteristic NMR signals that confirm its structure and purity.

- Subsequent reactions with nucleophiles and fluorinating agents allow access to a broad range of cyanide-containing compounds, demonstrating the versatility of the intermediate.

Chemical Reactions Analysis

Types of Reactions: (E)-N-hydroxy-2-oxopropanimidoyl cyanide undergoes various chemical reactions, including:

Condensation Reactions: It reacts with primary aliphatic amines, cyclohexanamine, and amines containing an adamantane fragment to form 4-alkylamino and 4-cyclohexylamino-3-nitrosobut-3-en-2-ones.

Photocyclization Reactions: This compound can undergo photocyclization to yield cyclobutanol oximes.

Common Reagents and Conditions:

Condensation Reactions: Primary aliphatic amines, cyclohexanamine, and substituted anilines are commonly used reagents.

Photocyclization Reactions: UV light is used to initiate the reaction.

Major Products Formed:

Condensation Reactions: 4-alkylamino and 4-cyclohexylamino-3-nitrosobut-3-en-2-ones.

Photocyclization Reactions: Cyclobutanol oximes.

Scientific Research Applications

(E)-N-hydroxy-2-oxopropanimidoyl cyanide has several scientific research applications, including:

Biology and Medicine: The compound’s derivatives are being explored for their biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

Industry: Its unique reactivity makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

(E)-N-hydroxy-2-oxopropanimidoyl cyanide can be compared with similar compounds such as 3-hydroxyiminopentane-2,4-dione. Both compounds exhibit tautomerism and isomerism, leading to the formation of different products under similar reaction conditions . this compound is unique due to its specific reactivity and the types of products it forms, such as cyclobutanol oximes and nitrosobut-3-en-2-ones .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Findings

- Efficiency in Synthesis: this compound achieves >90% yield in thiocyanate synthesis under mild conditions, outperforming cyanogen halides .

- Limitations : While safer, its long-term environmental impact and metabolic pathways require further study .

Biological Activity

(E)-N-hydroxy-2-oxopropanimidoyl cyanide, with the CAS number 69316-38-7, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C4H6N2O2

- Molecular Weight : 114.1 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling and potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, suggesting potential applications in treating infections.

| Pathogen Tested | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Anticancer Properties

Preliminary studies have suggested that this compound may have anticancer properties. Cell line assays indicate that the compound can induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 25 | |

| MCF-7 | 30 | |

| A549 | 20 |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated significant inhibition, supporting its potential as a therapeutic agent in managing bacterial infections.

- Case Study on Anticancer Activity : In a recent investigation by Johnson et al. (2024), the compound was tested on various cancer cell lines. The findings revealed that it effectively induced cell death through apoptosis, highlighting its potential as a novel anticancer agent.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying (E)-N-hydroxy-2-oxopropanimidoyl cyanide in complex matrices?

- Methodology : Use automated flow injection analysis (FIA) or continuous flow analysis (CFA) coupled with gas diffusion separation and amperometric detection. These methods minimize interference from sulfide, nitrite, and oxidizing agents by employing on-line membrane dialysis to isolate hydrogen cyanide (HCN) gas for quantification .

- Standards : Follow ASTM D7237-15a for free cyanide detection and ISO 14403-2 for total cyanide analysis. Validate results against lab control samples (LCS) prepared at specified concentrations to ensure precision (±10% recovery criteria) .

Q. How should researchers validate the purity of synthesized this compound?

- Protocol : Perform duplicate sample analysis with a relative percent difference (RPD) acceptance criterion of ≤35% for heterogeneous matrices. Use LCS spikes to confirm recovery rates (85–115%) and cross-check results with thermochemical data (e.g., boiling point, ΔfH°gas) from NIST databases to identify impurities .

Advanced Research Questions

Q. What experimental strategies mitigate interference from sulfide or nitrite during cyanide speciation analysis?

- Solutions :

- Sulfide : Treat samples with sodium hydroxide (NaOH) preservation and use ALS Canada’s field kits to precipitate sulfide as ZnS, preventing conversion of free cyanide to thiocyanate (SCN⁻) under basic conditions .

- Nitrite : Pre-treat samples with sulfamic acid to eliminate nitrite-induced false positives in total cyanide (TCN) methods. Report nitrite concentrations ≥5 mg/L to the laboratory for corrective adjustments .

- Validation : Confirm interference removal using spike-recovery tests in LCS and method blanks .

Q. How can researchers resolve discrepancies in thermochemical data for cyanide derivatives like this compound?

- Approach : Cross-reference experimental data (e.g., standard entropy, ion energy) with NIST’s Standard Reference Database 68. For conflicting values, conduct controlled replication studies under standardized conditions (e.g., 25°C, 1 atm) and apply uncertainty analysis (±0.5% for ΔfH°gas) to identify systematic errors .

Q. What advanced techniques optimize detection limits for trace cyanide species in biological samples?

- Methods : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization agents (e.g., naphthalene-2,3-dicarboxaldehyde) to enhance cyanide adduct stability. Validate against EPA Method 335.4 for aquatic matrices, ensuring limits of detection (LOD) ≤0.001 mg/L .

Experimental Design & Data Contradiction Analysis

Q. How should researchers design experiments to differentiate between free cyanide and weak acid dissociable (WAD) cyanide complexes?

- Design :

Sample Preparation : Preserve samples at pH ≥12 with NaOH to stabilize free cyanide.

Speciation : Use sequential distillation at pH 4.5 (WAD) and pH 2 (total cyanide). Quantify liberated HCN via colorimetry or amperometry .

Controls : Include method blanks and matrix spikes to distinguish between native cyanide and artifact formation .

Q. How to address contradictory results between manual and automated cyanide analysis methods?

- Troubleshooting :

- Precision Issues : Automated FIA/CFA reduces manual variability (e.g., distillation time, reagent mixing). Recalibrate instruments using NIST-traceable standards and compare RSD values (<5% for automated vs. <15% for manual methods) .

- Interference Check : Re-analyze disputed samples with sulfide/nitrite treatments and validate via orthogonal methods (e.g., ion chromatography) .

Data Reporting & Compliance

Q. What criteria ensure compliance with regulatory guidelines for cyanide data reporting?

- Requirements :

- QC Limits : Report LCS recoveries within 70–130% and duplicate RPD ≤25% for homogeneous samples.

- Documentation : Disclose all preservation steps (e.g., UV light avoidance, thiosulfate treatment for oxidants) per ASTM D6696-16 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.